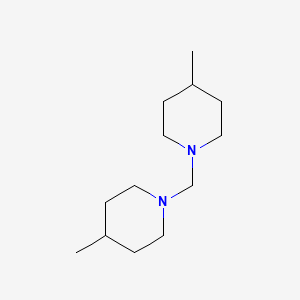

1,1'-Methylenebis(4-methylpiperidine)

CAS No.: 63963-56-4

Cat. No.: VC3788815

Molecular Formula: C13H26N2

Molecular Weight: 210.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 63963-56-4 |

|---|---|

| Molecular Formula | C13H26N2 |

| Molecular Weight | 210.36 g/mol |

| IUPAC Name | 4-methyl-1-[(4-methylpiperidin-1-yl)methyl]piperidine |

| Standard InChI | InChI=1S/C13H26N2/c1-12-3-7-14(8-4-12)11-15-9-5-13(2)6-10-15/h12-13H,3-11H2,1-2H3 |

| Standard InChI Key | SZEMDRHYEPQKPT-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)CN2CCC(CC2)C |

| Canonical SMILES | CC1CCN(CC1)CN2CCC(CC2)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

1,1'-Methylenebis(4-methylpiperidine) belongs to the bis(piperidine) family, with the molecular formula C₁₃H₂₆N₂ and a molecular weight of 210.36 g/mol . The methylene bridge (-CH₂-) links the nitrogen atoms of two 4-methylpiperidine moieties, creating a rigid yet flexible framework. X-ray crystallography of analogous lead(II) dithiocarbamate complexes reveals that such bis(piperidine) derivatives often adopt distorted tetrahedral geometries when coordinating metal ions .

Thermodynamic and Spectral Characteristics

Key physicochemical properties include:

| Property | Value | Method/Reference |

|---|---|---|

| Boiling Point | 142°C (24 Torr) | Predicted |

| Density | 0.920 ± 0.06 g/cm³ | Predicted |

| pKa | 11.39 ± 0.10 | Predicted |

| ΔvapH° (Enthalpy of Vaporization) | 62.2 ± 0.9 kJ/mol | Gas-phase calorimetry |

The enthalpy of vaporization (ΔvapH°) at 303 K is 61.9 ± 0.9 kJ/mol, consistent with its relatively high boiling point . Infrared (IR) spectroscopy of similar bis(piperidine) compounds shows characteristic C-N and C-S stretching frequencies between 940–960 cm⁻¹, indicating bidentate coordination capabilities .

Synthesis and Structural Modification

Conventional Synthesis Routes

The compound is typically synthesized via Mannich-type reactions or transfer hydrogenation:

-

Methylation of Piperidine Derivatives: Reacting 4-methylpiperidine with formaldehyde under transfer hydrogenation conditions yields the methylene-bridged product. Palladium on charcoal or platinum catalysts facilitate this process at ambient pressure .

-

Ligand Exchange Reactions: Analogous lead(II) complexes are prepared by treating sodium dithiocarbamates with lead nitrate, suggesting potential pathways for metalloorganic derivatives .

Optimization Strategies

-

Catalyst Selection: Palladium-based catalysts enhance reaction efficiency, reducing side products.

-

Solvent Systems: Polar aprotic solvents like dimethyl sulfoxide (DMSO) improve solubility during purification .

-

Temperature Control: Maintaining temperatures below 80°C prevents discoloration and degradation .

Applications in Coordination Chemistry and Nanotechnology

Metal Complexation

The compound’s nitrogen donors enable coordination with transition metals. For example, lead(II) dithiocarbamate complexes derived from bis(piperidine) ligands exhibit distorted tetrahedral geometries, with bond angles such as ∠C1—S1—Pb1 = 85.60° . These complexes serve as precursors for lead sulfide (PbS) nanoparticles, which demonstrate photocatalytic activity in degrading rhodamine B under visible light .

Nanomaterial Synthesis

When thermolyzed at 180°C in hexadecylamine (HDA) or trioctylphosphine oxide (TOPO), bis(piperidine) precursors yield capped PbS nanoparticles. Key findings include:

-

Size Control: HDA-capped nanoparticles exhibit smaller sizes (5–10 nm) compared to TOPO-capped variants (10–15 nm) .

-

Photocatalytic Efficiency: Nanoparticles achieve >90% rhodamine B degradation within 120 minutes, outperforming commercial TiO₂ catalysts .

Pharmaceutical and Industrial Relevance

Drug Intermediate Synthesis

The compound is a key intermediate in synthesizing 5-HT1F agonists, such as 2,4,6-trifluoro-N-[6-(1-methyl-piperidine-4-carbonyl)-pyridin-2-yl]-benzamide hemisuccinate . Critical steps include:

-

Grignard Reactions: Isopropylmagnesium chloride/lithium chloride facilitates coupling at ambient temperatures, avoiding cryogenic conditions .

-

Salt Formation: Hemisuccinate salts are isolated via crystallization, ensuring high purity (>99%) .

Catalysis and Polymer Science

Bis(piperidine) derivatives act as ligands in cross-coupling reactions and stabilizers in polymer matrices. Their rigid structure enhances thermal stability, making them suitable for high-performance plastics .

Recent Advances and Future Directions

Green Synthesis Initiatives

Recent studies emphasize solvent-free mechanochemical synthesis to reduce environmental impact. Ball-milling techniques achieve yields comparable to traditional methods while minimizing waste .

Biomedical Applications

Preliminary in vitro studies suggest that bis(piperidine)-capped nanoparticles exhibit low cytotoxicity against human keratinocytes, paving the way for drug delivery systems .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume